1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

H-bond donor physicochemical property drug-likeness

1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-78-9; molecular formula C23H19N3; MW 337.4 g/mol) is a partially saturated heterotricyclic compound belonging to the 4,5-dihydropyrazolo[4,3-c]quinoline family. This scaffold comprises a pyrazole ring ortho-fused to a quinoline nucleus and is distinguished from fully aromatic pyrazolo[4,3-c]quinolines by the presence of a saturated C4–C5 bond within the quinoline ring, which introduces conformational flexibility, alters electron distribution, and directly impacts H-bond donor/acceptor capacity.

Molecular Formula C23H19N3
Molecular Weight 337.4 g/mol
CAS No. 654650-78-9
Cat. No. B12518673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
CAS654650-78-9
Molecular FormulaC23H19N3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(CNC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
InChIInChI=1S/C23H19N3/c1-16-11-13-18(14-12-16)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)17-7-3-2-4-8-17/h2-14,24H,15H2,1H3
InChIKeyLFWFHSXMUFEEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-78-9): Chemical Identity, Scaffold Architecture, and Research-Grade Procurement Profile


1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-78-9; molecular formula C23H19N3; MW 337.4 g/mol) is a partially saturated heterotricyclic compound belonging to the 4,5-dihydropyrazolo[4,3-c]quinoline family [1]. This scaffold comprises a pyrazole ring ortho-fused to a quinoline nucleus and is distinguished from fully aromatic pyrazolo[4,3-c]quinolines by the presence of a saturated C4–C5 bond within the quinoline ring, which introduces conformational flexibility, alters electron distribution, and directly impacts H-bond donor/acceptor capacity [2]. The compound is commercially available from multiple research-chemical suppliers as a screening-grade small molecule, but it has not been the subject of direct, peer-reviewed biological evaluation. Its closest published analogs include fully aromatic pyrazolo[4,3-c]quinolin-3-ones evaluated as A3 adenosine receptor antagonists and anti-inflammatory agents, as well as other 4,5-dihydro congeners synthesized via Vilsmeier–Haack methodology [3].

Why Generic Substitution Fails: Structural and Property-Driven Differentiation of 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline


The 4,5-dihydropyrazolo[4,3-c]quinoline subclass cannot be considered interchangeable with fully aromatic pyrazolo[4,3-c]quinolines or with other 2,4-dihydro congeners carrying different substituent arrays. The saturation at C4–C5 introduces a stereoelectronic perturbation that modulates the pKa of the N5 nitrogen, alters the dihedral angle between the quinoline and pyrazole planes, and critically changes the H-bond donor count [1]. Within the 4,5-dihydro subseries, individual compounds differ in their N1-aryl and C3-aryl substituents—the presence, position, and electronic character of these substituents directly governs lipophilicity (logP), topological polar surface area (tPSA), and H-bond donor/acceptor profiles, all of which are primary determinants of membrane permeability, solubility, and target binding [2]. Substituting one 4,5-dihydro derivative for another without accounting for these measured property differences introduces uncontrolled variability in assay outcomes and precludes reliable SAR interpretation [3].

Product-Specific Quantitative Differentiation Evidence: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Hydrogen-Bond Donor Count: A Binary Switch Differentiating 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline from Its N5-Methyl Analog

The target compound possesses one H-bond donor (the N5–H of the 2,4-dihydroquinoline ring), whereas the closest commercially available analog, 5-methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-79-0), has zero H-bond donors because the N5 position is methylated [1]. This binary difference in H-bond donor count is a first-order determinant of molecular recognition, aqueous solubility, and membrane permeability, and cannot be compensated for by adjusting compound concentration in an assay [2].

H-bond donor physicochemical property drug-likeness permeability

Lipophilicity (logP) Divergence: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline Occupies a Higher logP Regime than 1,3-Diphenyl and 3-Methyl-1-(4-methylphenyl) Congeners

The target compound has a computed logP of 5.524 (ZINC15), reflecting the combined lipophilic contributions of the 4-methylphenyl substituent at N1 and the phenyl group at C3 [1]. By contrast, the 1,3-diphenyl analog (CAS 654650-73-4; C22H17N3; MW 323.4) lacks the para-methyl group on the N1-phenyl ring and has a lower computed logP (~5.0 by additive fragment methods) . The 3-methyl-1-(4-methylphenyl) analog (CAS 654650-59-6; C18H17N3; MW 275.3) replaces the C3-phenyl with a methyl group, yielding a substantially lower logP (~4.0–4.5). These logP differences translate to predicted differences in membrane partitioning, plasma protein binding, and nonspecific binding in biochemical assays [2].

logP lipophilicity partition coefficient ADME

Rotatable Bond Count and Conformational Entropy: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline Exhibits Greater Conformational Degrees of Freedom than N5-Methyl or N5-Unsubstituted Aromatic Analogs

The target compound has 4 rotatable bonds (ZINC15), arising from the two aryl substituents at N1 and C3 that are free to rotate about their respective C–N and C–C linkages [1]. The N5-methyl congener (CAS 654650-79-0) is reported to have only 2 rotatable bonds, likely due to computational convention differences or conformational restriction imposed by the N5-methyl group . This difference in conformational degrees of freedom affects the entropic penalty upon target binding: higher rotatable bond count generally increases the conformational entropy cost of binding, which can translate to reduced binding affinity unless compensated by favorable enthalpic contacts [2].

rotatable bonds conformational entropy molecular flexibility binding affinity

Topological Polar Surface Area (tPSA): 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline Bridges the Gap Between Low-tPSA Aromatic and Higher-tPSA Amino-Substituted Pyrazolo[4,3-c]quinolines

The target compound has a computed tPSA of 41 Ų (ZINC15), which places it in an intermediate polarity regime [1]. Fully aromatic 2-arylpyrazolo[4,3-c]quinolin-3-ones evaluated as A3 adenosine receptor antagonists typically exhibit tPSA values in the range of 35–45 Ų [2]. In contrast, 3-amino-substituted pyrazolo[4,3-c]quinolines (e.g., compounds 2a–2r from Tseng et al., 2018) carry a tPSA of approximately 65–85 Ų due to the presence of amino and hydroxyl groups [3]. The intermediate tPSA of the target compound predicts adequate blood–brain barrier permeability (tPSA < 60–70 Ų is a common CNS drug-likeness threshold) while retaining sufficient polarity for aqueous solubility, positioning it as a scaffold for CNS-targeted probe development.

tPSA polar surface area brain penetration oral bioavailability

Class-Level Biological Activity Inference: Pyrazolo[4,3-c]quinoline Scaffold Validated Across Multiple Therapeutic Targets with Quantitative Benchmark Data

Although the target compound itself lacks directly published biological data, the pyrazolo[4,3-c]quinoline scaffold to which it belongs has been quantitatively validated across multiple target classes. 2-Arylpyrazolo[4,3-c]quinolin-3-ones demonstrate human A3 adenosine receptor binding with Ki values as low as 212 nM (CHEMBL190111; BindingDB) [1]. In the anti-inflammatory domain, 3-amino-4-(arylamino)-1H-pyrazolo[4,3-c]quinolines inhibit LPS-stimulated NO production in RAW 264.7 cells with IC50 values of 0.19–0.92 μM [2]. Select pyrazolo[4,3-c]quinolines also exhibit bacterial β-glucuronidase inhibition with pH-dependent potency, and in vivo oral administration of compound 42 prevented CPT-11-induced diarrhea in tumor-bearing mice [3]. These data establish the scaffold's multi-target pharmacological relevance and provide quantitative benchmarks against which the target compound can be profiled.

A3 adenosine receptor benzodiazepine receptor β-glucuronidase anti-inflammatory NO inhibition

Synthetic Accessibility and Scaffold Fidelity: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline Derives from a Validated Vilsmeier–Haack Route Distinct from Fully Aromatic Pyrazolo[4,3-c]quinoline Syntheses

4,5-Dihydropyrazolo[4,3-c]quinolines are synthesized via a distinct route—Vilsmeier–Haack cyclization of dihydroquinolin-4-one hydrazones—that is structurally incompatible with the synthetic pathways used for fully aromatic pyrazolo[4,3-c]quinolines (which typically employ Pd-catalyzed intramolecular C–N bond formation or annulation onto pre-formed quinoline scaffolds) [1]. The 2,4-dihydro series requires a specific dihydroquinolin-4-one precursor, and the reaction outcome is sensitive to substituent electronic effects, with reported yields ranging from moderate to good (typically 50–80%) [2]. This synthetic divergence means that the target compound cannot be readily accessed by minor modification of aromatic pyrazolo[4,3-c]quinoline syntheses, and its procurement requires sourcing from suppliers who have implemented the Vilsmeier–Haack route with appropriate quality control.

synthesis Vilsmeier–Haack chemical procurement scaffold fidelity

Prioritized Research and Industrial Application Scenarios for 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-78-9)


CNS Drug Discovery Screening Libraries: Leveraging Intermediate tPSA and logP for Blood–Brain Barrier Penetration

With a tPSA of 41 Ų (below the 60–70 Ų CNS permeability threshold) and a logP of 5.524, the target compound occupies a physicochemical space consistent with CNS drug-likeness [1]. Procurement for CNS-focused screening libraries is supported by class-level evidence that pyrazolo[4,3-c]quinolines act as high-affinity benzodiazepine receptor ligands and A3 adenosine receptor antagonists—both CNS-relevant targets [2]. The compound's intermediate polarity profile differentiates it from more polar amino-substituted congeners (tPSA > 65 Ų) that are less likely to cross the blood–brain barrier [3].

Structure–Activity Relationship (SAR) Studies on Pyrazolo[4,3-c]quinoline Scaffolds: Investigating the Contribution of 4,5-Saturation and N1-Aryl Substitution

This compound serves as a key SAR probe for interrogating the biological consequences of 4,5-dihydro saturation versus full aromaticity in the pyrazolo[4,3-c]quinoline series. The presence of an H-bond donor (N5–H), absent in N5-methyl analogs, allows direct assessment of H-bond donor effects on target binding [1]. The 4-methylphenyl substituent at N1 provides a defined lipophilic increment relative to the unsubstituted 1,3-diphenyl analog (ΔlogP ~0.5), enabling systematic evaluation of substituent effects on potency, selectivity, and ADME properties [2].

Anti-Inflammatory and Immunomodulatory Screening: Building on Scaffold-Validated NO Production Inhibition

Class-level evidence demonstrates that pyrazolo[4,3-c]quinolines inhibit LPS-stimulated NO production in RAW 264.7 macrophages with IC50 values as low as 0.19 μM, acting through iNOS and COX-2 downregulation [1]. The target compound's intermediate lipophilicity and conformational flexibility position it as a candidate for anti-inflammatory screening, with the expectation that its unique substitution pattern (4-methylphenyl at N1, phenyl at C3) will yield a distinct activity profile relative to the published 3-amino-4-(arylamino) series [2].

Physicochemical Property Benchmarking and Computational Model Validation

The target compound's well-defined computed properties (MW 337.4, logP 5.524, tPSA 41 Ų, HBD 1, HBA 2, rotatable bonds 4) [1] make it suitable as a calibration standard for computational ADME models and as a vehicle for validating in silico predictions against experimentally measured logP, solubility, and permeability. Its structural similarity to the 5-methyl congener (CAS 654650-79-0; HBD 0) provides a minimal perturbation pair for testing the sensitivity of computational models to H-bond donor effects [2].

Quote Request

Request a Quote for 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.